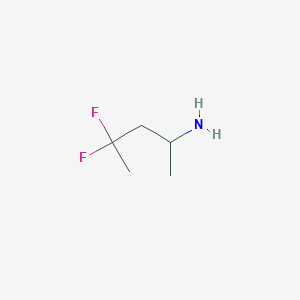
4,4-Difluoropentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoropentan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentane chain, with an amine group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 4,4-difluoropentan-2-ol, using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination without side reactions.
Industrial Production Methods: Industrial production of 4,4-Difluoropentan-2-amine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoropentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: Reduction reactions can convert the amine group into an imine or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of imines or secondary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoropentan-2-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4-Difluoropentan-2-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4,4-Difluoropentan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4,4,4-Trifluorobutanoic acid: Contains three fluorine atoms and a carboxylic acid group.
1-Amino-4,4-difluoro-2-pentanol: Similar structure with an additional hydroxyl group.
Uniqueness: 4,4-Difluoropentan-2-amine is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C5H11F2N |
|---|---|
Molekulargewicht |
123.14 g/mol |
IUPAC-Name |
4,4-difluoropentan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(8)3-5(2,6)7/h4H,3,8H2,1-2H3 |
InChI-Schlüssel |
FNNGSJSDHUFVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


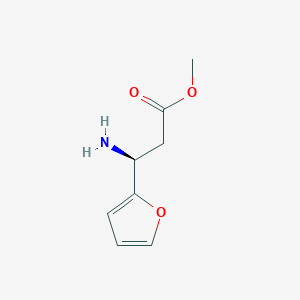
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
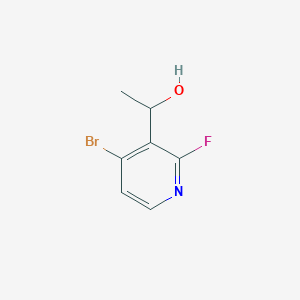
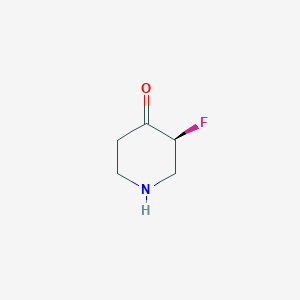

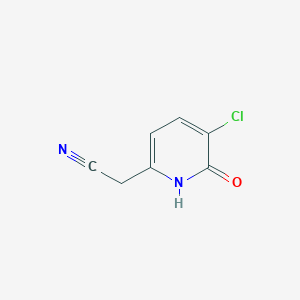
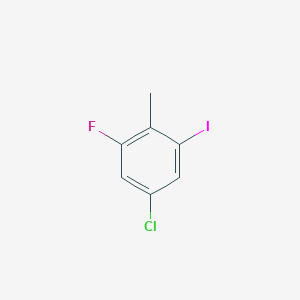
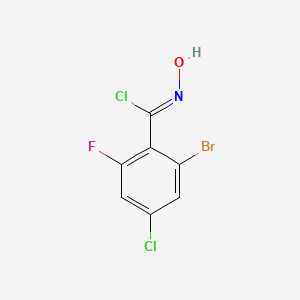
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
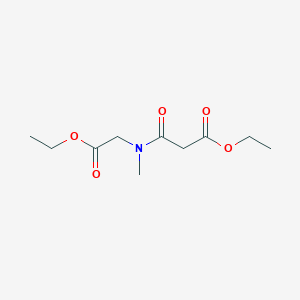
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
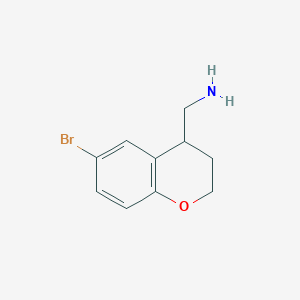
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
